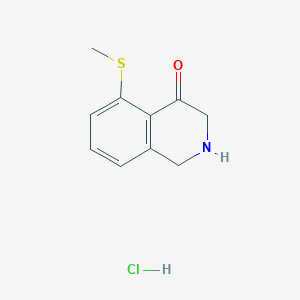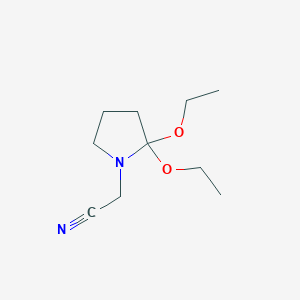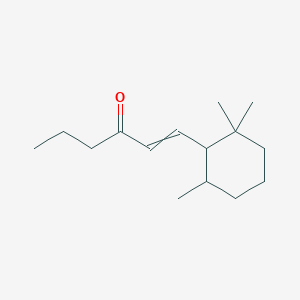
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one is a chemical compound known for its woody, dry odor. It is used in the fragrance industry due to its unique scent profile. The compound is also known for its structural complexity, which includes a cyclohexyl ring substituted with three methyl groups and a hexenone chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one typically involves the hydrogenation of a trimethyl compound in the presence of a rhodium catalyst . Another method involves starting from α-cyclocitral, which is hydrogenated to 2,2,6-trimethylcyclohexane carboxaldehyde. This intermediate is then condensed with 2-pentanone in the presence of sodium ethoxide to yield the corresponding 3-hexenone. Finally, hydrogenation with nickel–copper chromite as a catalyst gives a mixture with a high percentage of the trans-isomer .
Industrial Production Methods
Industrial production methods for this compound often focus on optimizing yield and purity. The use of heterogeneous catalysts in each step of the synthesis is preferred for industrial applications due to the ease of separation from substrates and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols and ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a nickel or rhodium catalyst is commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Mécanisme D'action
The mechanism of action of 1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one involves its interaction with olfactory receptors, leading to the perception of its woody, dry odor. The molecular targets include specific olfactory receptors in the nasal epithelium, which are activated upon binding with the compound, triggering a signal transduction pathway that results in the perception of smell .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,2,6-Trimethylcyclohexyl)hexan-3-ol: Known for its woody, amber-like odor and used in similar applications in the fragrance industry.
2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl): Another compound with a similar structure and odor profile, used in the fragrance industry.
Uniqueness
1-(2,2,6-Trimethylcyclohexyl)hex-1-en-3-one is unique due to its specific structural configuration, which imparts a distinct woody, dry odor that is highly valued in the fragrance industry. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic applications.
Propriétés
Numéro CAS |
94608-85-2 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
1-(2,2,6-trimethylcyclohexyl)hex-1-en-3-one |
InChI |
InChI=1S/C15H26O/c1-5-7-13(16)9-10-14-12(2)8-6-11-15(14,3)4/h9-10,12,14H,5-8,11H2,1-4H3 |
Clé InChI |
DFKHQLOANKRDRK-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C=CC1C(CCCC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)
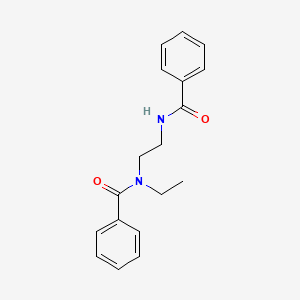


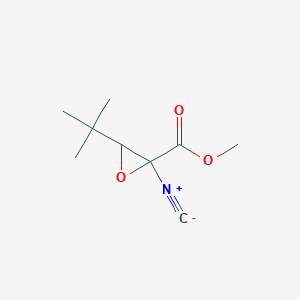
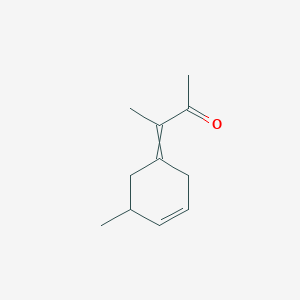

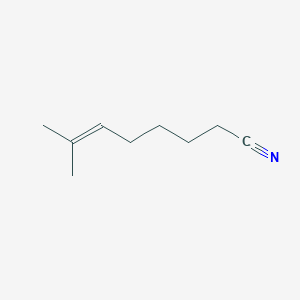
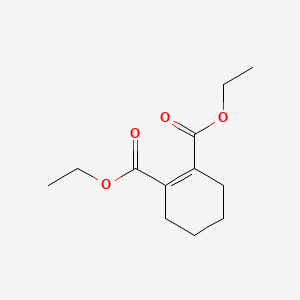
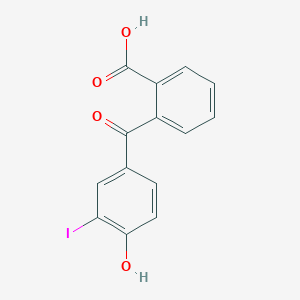
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)
